4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Overview
Description
4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as 4-Chloro-N-{[1-(diethylamino)cyclohexyl]methyl}benzamide, is a synthetic compound used in scientific research. It is a white, crystalline, water-soluble solid that is used as a starting material in the synthesis of a variety of pharmaceuticals. The compound has been studied for its potential uses in a variety of applications, including drug delivery, drug discovery, and drug metabolism.
Scientific Research Applications
Synthesis of Benzamides
Benzamides, including 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Pharmaceutical Applications
Benzamides are used widely in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .
Industrial Applications
Benzamides are also used in various industries such as the paper, plastic, and rubber industries .
Agricultural Applications
In the agricultural sector, benzamides have found use as well .
Antioxidant Activities
Some benzamides, including potentially 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, have shown antioxidant activity. They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activities
Benzamides have also been found to have antibacterial activities. They have been tested for their in vitro growth inhibitory activity against different bacteria .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is the μ-opioid receptor , although its analgesic activity may also involve κ-opioid receptors . These receptors play a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide acts as an agonist at the μ-opioid receptor . This means it binds to these receptors and activates them, mimicking the effects of natural opioids. This leads to a decrease in the perception of pain, a feeling of euphoria, and other opioid-like effects.
Biochemical Pathways
Upon activation of the μ-opioid receptors, 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide triggers a series of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
Like other opioids, it is likely to be absorbed well after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of μ-opioid receptors by 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide results in a range of effects. These include analgesia , relaxation , euphoria , and alertness . It can also cause side effects such asitching , nausea , and tremors .
properties
IUPAC Name |
4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYLFLWMSYSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342408 | |
Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
CAS RN |
41805-00-9 | |
Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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